REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:5][CH:4]([OH:6])[CH2:3]1.Cl[C:8]1[N:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:9]=1[C:10]([O:12][CH3:13])=[O:11]>>[OH:6][CH:4]1[CH2:5][N:2]([C:8]2[N:17]=[CH:16][C:15]([C:18]([F:21])([F:19])[F:20])=[CH:14][C:9]=2[C:10]([O:12][CH3:13])=[O:11])[CH2:3]1 |f:0.1|
|
Name
|
|
Quantity
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2.3 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CC(C1)O
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C=N1)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
OC1CN(C1)C1=C(C(=O)OC)C=C(C=N1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |